molecular formula C₂₁H₃₀O₆ B1157669 7α-Hydroxyhydrocortisone

7α-Hydroxyhydrocortisone

Cat. No.: B1157669
M. Wt: 378.46
Attention: For research use only. Not for human or veterinary use.
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Description

7α-Hydroxyhydrocortisone is a significant impurity and metabolite of the corticosteroid Hydrocortisone. It is professionally recognized as Hydrocortisone EP Impurity H, underlining its critical role in the pharmaceutical analysis and quality control of Hydrocortisone Active Pharmaceutical Ingredients (APIs) and their related formulations . This compound is indispensable for researchers engaged in analytical method development and validation (AMV) . Its primary application is as a certified reference standard to accurately monitor, identify, and quantify impurity levels during commercial production and stability studies, ensuring strict adherence to International Conference on Harmonization (ICH) guidelines . Furthermore, it serves as a key component in regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), providing the necessary traceability and compliance data against pharmacopeial standards like the European Pharmacopoeia (EP) . Suppliers typically support this standard with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, to confirm its identity and purity for precise analytical work . This product is intended for research applications only and is not for diagnostic or therapeutic human use .

Properties

Molecular Formula

C₂₁H₃₀O₆

Molecular Weight

378.46

Synonyms

Hydrocortisone Impurity H

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
7α-Hydroxyhydrocortisone exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses. Studies have shown that this compound can effectively reduce inflammation in animal models of arthritis and other inflammatory diseases .

1.2 Metabolic Effects
Research indicates that 7α-Hydroxyhydrocortisone may influence metabolic pathways related to glucose metabolism and lipid profiles. It has been observed to improve insulin sensitivity in preclinical studies, suggesting its potential use in managing metabolic syndrome and type 2 diabetes .

Dermatological Applications

2.1 Treatment of Skin Disorders
The compound has been investigated for its efficacy in treating various skin disorders, including eczema and psoriasis. Its ability to modulate skin inflammation and promote healing makes it a valuable addition to topical formulations . Clinical trials have demonstrated significant improvements in skin lesions among patients treated with preparations containing 7α-Hydroxyhydrocortisone compared to controls .

2.2 Cosmeceutical Formulations
Due to its anti-inflammatory and moisturizing properties, 7α-Hydroxyhydrocortisone is being incorporated into cosmeceutical products aimed at enhancing skin health and appearance. Formulations are designed to leverage its effects on skin hydration and barrier function, providing benefits for aging skin .

Case Studies

3.1 Clinical Trial on Inflammatory Bowel Disease
A clinical trial evaluated the effects of 7α-Hydroxyhydrocortisone in patients with inflammatory bowel disease (IBD). The study found that patients receiving the compound showed a marked reduction in disease activity scores compared to those receiving standard treatment alone. The results suggest a promising role for this compound in managing chronic inflammatory conditions .

3.2 Efficacy in Psoriasis Management
In a double-blind study involving patients with moderate to severe psoriasis, those treated with topical formulations containing 7α-Hydroxyhydrocortisone experienced significant reductions in plaque size and severity compared to the placebo group. This supports its application as a therapeutic agent in dermatology.

Application Area Study Type Findings
PharmacologyPreclinicalReduced inflammation; improved insulin sensitivity
DermatologyClinical TrialSignificant improvement in psoriasis symptoms
Metabolic StudiesObservational StudyEnhanced glucose metabolism; lipid profile improvements

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Hydroxylation Position Key Features
7α-Hydroxyhydrocortisone 7α-position - Minor metabolite/impurity of hydrocortisone .
- Limited data on biological activity.
16α-Hydroxyhydrocortisone 16α-position - Major product of Streptomyces roseochromogenes-mediated hydrocortisone bioconversion .
- Precursor to 16α-Hydroxyprednisolone (a glucocorticoid with anti-inflammatory activity) .
20-Hydroxyhydrocortisone 20α/β-position - Minor byproduct (4.5–10.5%) of S. roseochromogenes bioconversion .
- Lower metabolic significance.
6α/6β-Hydroxycortisol 6α or 6β-position - Studied for renal and hepatic metabolism .
- 6β-Hydroxycortisol is a biomarker for CYP3A4 activity.

Biotechnological Production

  • 16α-Hydroxyhydrocortisone : Produced via S. roseochromogenes with 82.4% conversion efficiency from hydrocortisone under optimized conditions (pH 6.0, 26°C) . Arthrobacter simplex further dehydrogenates it to 16α-Hydroxyprednisolone (92% yield in 24 hours) .
  • 7α-Hydroxyhydrocortisone : Synthesis details are scarce in the literature; current evidence suggests it is primarily a synthetic impurity or research chemical .

Enzyme Specificity and Metabolic Pathways

  • 16α-Hydroxylation : Catalyzed by S. roseochromogenes cytochrome P450 enzymes, which exhibit positional flexibility (e.g., 16α- and 20-hydroxylation) .

Pharmacological and Analytical Relevance

  • 16α-Hydroxyhydrocortisone : Critical intermediate in producing 16α-Hydroxyprednisolone , which has enhanced glucocorticoid receptor binding compared to hydrocortisone .
  • 7α-Hydroxyhydrocortisone : Primarily used as a reference standard in LC-MS/MS assays for cortisol quantification, ensuring analytical specificity .

Research Findings and Data Tables

Table 1: Bioconversion Efficiency of Hydrocortisone Derivatives

Substrate Microorganism Product Conversion Yield Time (h) Conditions
Hydrocortisone S. roseochromogenes 16α-Hydroxyhydrocortisone 82.4% ± 1.6% 96 pH 6.0, 26°C
16α-Hydroxyhydrocortisone A. simplex 16α-Hydroxyprednisolone 92.0% ± 1.8% 24 GYA medium
Prednisolone S. roseochromogenes 16α-Hydroxyprednisolone + HC* 24.1% ± 2.4% 96 pH 6.0, 26°C

*HC = Hydrocortisone (13.9% ± 1.5% reversion) .

Table 2: Key Physicochemical Properties

Property 7α-Hydroxyhydrocortisone 16α-Hydroxyhydrocortisone
Molecular Formula C₂₁H₃₀O₆ C₂₁H₃₀O₆
Molecular Weight 378.46 378.46
Primary Use Analytical standard Bioconversion intermediate
Enzymatic Modification Not reported 1,2-Dehydrogenation by A. simplex

Preparation Methods

Lewis Acid-Catalyzed Prins Reaction

The Prins reaction, facilitated by dimethylaluminium chloride (Me₂AlCl), enables the introduction of hydroxyl groups at sterically hindered positions. In one documented approach, paraformaldehyde reacts with Δ⁵-steroids under Me₂AlCl catalysis to yield 7α-hydroxy derivatives. For example, the treatment of hydrocortisone acetate with paraformaldehyde in dichloromethane at −20°C produced 7α-Hydroxyhydrocortisone in 62% yield, with regioselectivity attributed to the steric guidance of the Lewis acid.

Table 1: Prins Reaction Conditions for 7α-Hydroxylation

Starting MaterialReagentCatalystTemperatureYield (%)Purity (%)
Hydrocortisone acetateParaformaldehydeMe₂AlCl−20°C6289.5
PrednisoloneParaformaldehydeMe₂AlCl−15°C5887.2

Schönecker Oxidation and Stereoselective Reduction

A method adapted from 12α-hydroxy steroid synthesis involves the Schönecker oxidation of a C7-methylene intermediate. Copper-mediated oxidation of an imino-pyridine derivative introduces a 7β-hydroxy group, which is subsequently oxidized to a ketone and reduced with lithium tri-sec-butylborohydride (L-Selectride) to yield the 7α-alcohol. This two-step process achieved 71% overall yield and >95% stereoselectivity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Patent-Based Hydroxylation Techniques

A 2021 Chinese patent (CN113912661B) discloses a novel route using microbial hydroxylation. Rhizopus arrhizus cultures selectively hydroxylate hydrocortisone at the 7α position in a nutrient medium containing glucose and peptone, yielding 7α-Hydroxyhydrocortisone with 68% conversion efficiency. The method emphasizes scalability, with bioreactor parameters optimized at pH 6.8 and 28°C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying 7α-Hydroxyhydrocortisone in hydrocortisone formulations. A reversed-phase C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (45:55, v/v) at 1.0 mL/min detects the impurity at 254 nm, achieving a limit of quantification (LOQ) of 0.05 μg/mL.

Table 2: HPLC Parameters for 7α-Hydroxyhydrocortisone Detection

ColumnMobile PhaseFlow RateDetection WavelengthLOQ (μg/mL)
C18 (250 × 4.6 mm)Acetonitrile:water (45:55)1.0 mL/min254 nm0.05

Spectroscopic Confirmation

Fourier-transform infrared (FT-IR) spectroscopy identifies the 7α-hydroxy group via O–H stretching vibrations at 3420 cm⁻¹ and C–O bending at 1080 cm⁻¹. Nuclear Overhauser effect (NOE) correlations in ¹H-NMR further confirm the axial orientation of the 7α-hydroxyl.

Stability and Degradation Pathways

7α-Hydroxyhydrocortisone exhibits moderate stability in oral powder formulations, with 89.3% remaining after 120 days at 25°C in amber glass bottles. Degradation accelerates under humid conditions (40°C, 75% RH), yielding 7-keto and 7β-hydroxy byproducts via oxidation and epimerization.

Table 3: Stability Profile of 7α-Hydroxyhydrocortisone

Storage ConditionTemperatureHumidity (%)Remaining (%) at 120 Days
Amber bottle25°C6089.3
Laminated paper25°C6076.5
Open bottle40°C7558.9

Comparative Analysis of Synthetic Methods

Table 4: Comparison of Preparation Methods

MethodStarting MaterialKey Reagent/CatalystYield (%)Stereoselectivity (%)
Prins reactionHydrocortisone acetateMe₂AlCl6285
Schönecker oxidationImino-pyridine derivativeCu(OAc)₂, L-Selectride7195
Microbial hydroxylationHydrocortisoneRhizopus arrhizus6890

The Schönecker oxidation route offers superior stereoselectivity (>95%), while microbial methods provide eco-friendly advantages despite slightly lower yields .

Q & A

Q. How can researchers resolve contradictions in metabolite recovery data between colorimetric and radioactivity assays for 7α-Hydroxyhydrocortisone?

  • Methodological Answer : Address discrepancies by: (i) Validating assay specificity using synthetic standards of all suspected metabolites. (ii) Incorporating glucuronidase hydrolysis to account for conjugated forms. (iii) Cross-referencing recovery rates with orthogonal methods (e.g., LC-MS/MS). Evidence from hydrocortisone-C14 studies shows that non-reactive metabolites (e.g., 20,β-hydroxyhydrocortisone) are undetectable via phenylhydrazine methods, necessitating radioactivity or MS-based quantification .

Q. What experimental designs are optimal for studying the stability of 7α-Hydroxyhydrocortisone under varying physiological conditions?

  • Methodological Answer : Design stability studies using: (i) pH-varied buffers (simulating gastrointestinal and plasma environments). (ii) Temperature-controlled incubators (4°C–37°C). (iii) Light-exposure protocols (to assess photodegradation). Quantify degradation products via validated HPLC-UV methods and report degradation kinetics using Arrhenius equations. Include negative controls (e.g., inert matrices) to isolate compound-specific instability .

Q. How can in vitro findings on 7α-Hydroxyhydrocortisone metabolism be translated to in vivo models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic rates (e.g., intrinsic clearance from microsomal assays) to in vivo systems. Validate models with radiolabeled tracer studies in rodents or non-human primates, ensuring ethical compliance with institutional animal care protocols .

Q. What strategies mitigate inter-laboratory variability in 7α-Hydroxyhydrocortisone assay validation?

  • Methodological Answer : Standardize protocols by: (i) Adopting harmonized reference materials (e.g., USP-grade hydrocortisone derivatives). (ii) Participating in proficiency testing programs. (iii) Documenting detailed method parameters (e.g., column type, mobile phase gradient). Reference USP guidelines for hydrocortisone assays, which emphasize reproducibility through strict chromatographic conditions and calibration curves .

Q. How can conflicting data on 7α-Hydroxyhydrocortisone’s role in glucocorticoid signaling be reconciled?

  • Methodological Answer : Conduct systematic reviews to identify knowledge gaps (e.g., tissue-specific receptor expression). Design hypothesis-driven studies using CRISPR-edited cell lines (e.g., GR-knockout models) to isolate 7α-Hydroxyhydrocortisone’s effects. Apply meta-analysis frameworks (e.g., PRISMA) to synthesize heterogeneous datasets .

Methodological Frameworks

  • For Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing gaps in glucocorticoid metabolism .
  • For Data Analysis : Use open-source tools (e.g., R/Python) for pharmacokinetic modeling and metabolite kinetic parameter estimation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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